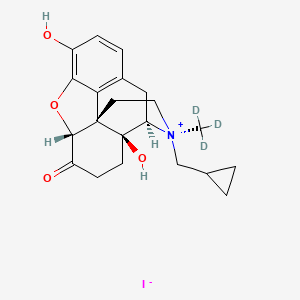
Methylnaltrexone D3 (iodide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylnaltrexone D3 (iodide) is a labeled analogue of Methylnaltrexone iodide. Methylnaltrexone is a derivative of Naltrexone, which is used to treat alcohol dependence and prevent relapse of opioid dependence. Methylnaltrexone D3 (iodide) is primarily used in scientific research due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
Vorbereitungsmethoden
The preparation of Methylnaltrexone D3 (iodide) involves several synthetic routes and reaction conditions. One common method includes the methylation of Naltrexone followed by iodination. The reaction conditions typically involve the use of methyl iodide and a base such as potassium carbonate in an appropriate solvent like dimethylformamide . Industrial production methods focus on optimizing yield and purity, often achieving a product purity of over 99.8% .
Analyse Chemischer Reaktionen
Methylnaltrexone D3 (iodide) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like iodine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naltrexone derivatives, while reduction can produce methylnaltrexone analogues .
Wissenschaftliche Forschungsanwendungen
Methylnaltrexone D3 (iodide) has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Methylnaltrexone D3 (iodide) acts as a peripherally acting μ-opioid receptor antagonist. It inhibits the opioid-induced decrease in gastric motility and transit time by blocking the μ-opioid receptors in the gastrointestinal tract . This action helps alleviate opioid-induced constipation without affecting the analgesic effects of opioids on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Methylnaltrexone D3 (iodide) is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methylnaltrexone bromide: Another derivative of Naltrexone used for similar purposes.
Naltrexone: The parent compound used to treat alcohol and opioid dependence.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Methylnaltrexone D3 (iodide) offers the advantage of being used in metabolic research due to its stable isotope labeling, making it a valuable tool for studying metabolic pathways and drug interactions.
Eigenschaften
Molekularformel |
C21H26INO4 |
|---|---|
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide |
InChI |
InChI=1S/C21H25NO4.HI/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1/i1D3; |
InChI-Schlüssel |
VYZRRRRJXDLIFG-NMQJHUCESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
Kanonische SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


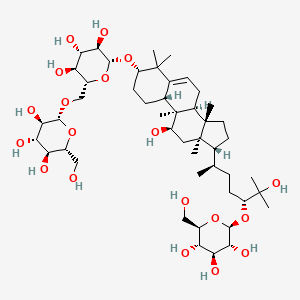
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
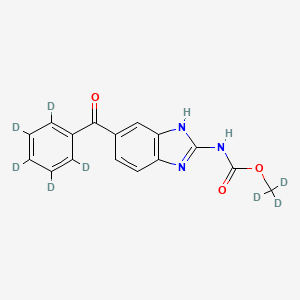
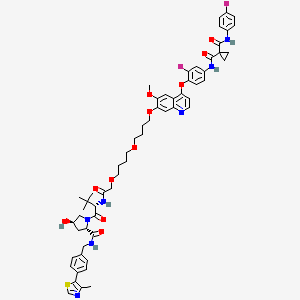
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
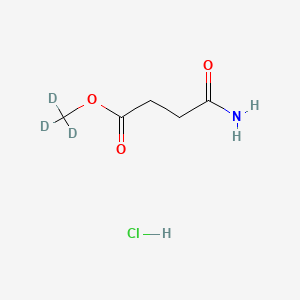
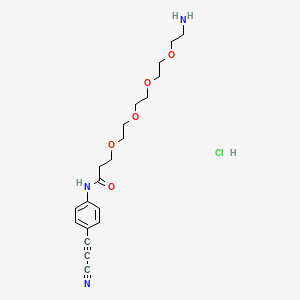
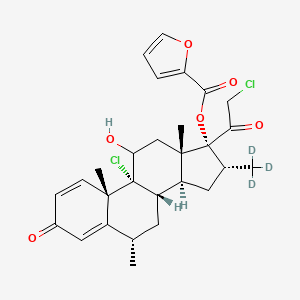
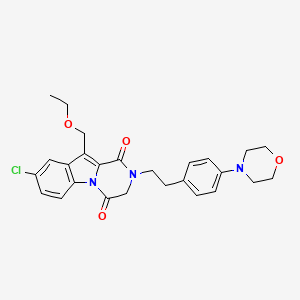
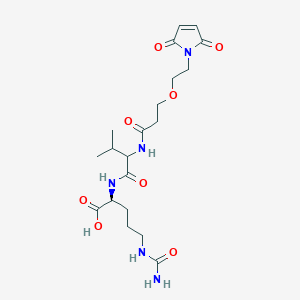

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
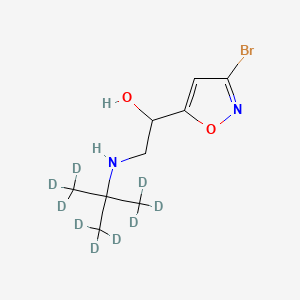
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
